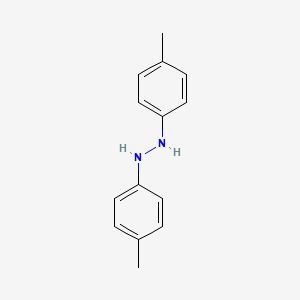

1,2-Bis(4-methylphenyl)hydrazine

Overview

Description

1,2-Bis(4-methylphenyl)hydrazine, also known as BMDP, is a chemical compound that belongs to the class of hydrazine derivatives. It has been used in scientific research for its potential applications in the field of medicinal chemistry. BMDP is a promising compound that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.

Scientific Research Applications

Antineoplastic Agent Development

1,2-Bis(methylsulfonyl)hydrazines, related to 1,2-Bis(4-methylphenyl)hydrazine, are being explored for their antineoplastic (anti-cancer) properties. These compounds are designed to exploit oxygen-deficient regions in cancerous tissue, selectively activating in hypoxic cells to produce DNA-alkylating agents. This activation under oxygen-deficient conditions appears to be ubiquitous across various tumor types, suggesting wide applicability in cancer treatment (Baumann et al., 2010). Additionally, specific derivatives like 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines show significant antineoplastic activity against various cancers, including leukemia, melanoma, and lung carcinoma (Shyam et al., 1993).

Optical Limiting Properties

Certain derivatives of 1,2-bis(4-methylphenyl)hydrazine, like thiophene-2-aldazine Schiff base derivatives, exhibit third-order nonlinear behavior. These materials demonstrate potential in optical limiting applications due to their specific structural and electronic properties (Ghazzali et al., 2007).

Energetic Material Synthesis

1,2-Bis(2,4,6-trinitrophenyl) hydrazine, another derivative, is a precursor in the synthesis of high-performance energetic materials like hexanitrazobenzene. Its synthesis and characterization suggest potential for superior performance compared to other energetic materials in terms of detonation velocity, indicating applications in military and aerospace industries (Badgujar et al., 2009).

Fluorescent Chemosensor Development

Hydrazine derivatives like Bis(2-hydroxybenzylidene)-[1,1'-biphenyl]-2,2'-dicarbohydrazide have been synthesized as turn-on fluorescent chemosensors. These compounds are effective in detecting metal ions such as Al3+ and Zn2+ through visible color change, UV-visible spectroscopy, and fluorometric techniques, indicating their potential in environmental monitoring and analytical chemistry (Hoque et al., 2022).

Polymer Material Development

Derivatives of 1,2-bis(4-methylphenyl)hydrazine are also used in synthesizing various polymers. For example, aromatic polyimides based on diamines containing hydrazo group and ether linkages have been developed. These polymers exhibit high glass transition and decomposition temperatures, making them suitable for applications in high-temperature environments and possibly in the electronics industry (Saeed et al., 2008)

properties

IUPAC Name |

1,2-bis(4-methylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRKNJUDRORQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NNC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40980014 | |

| Record name | 1,2-Bis(4-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(4-methylphenyl)hydrazine | |

CAS RN |

637-47-8 | |

| Record name | NSC86544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(4-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl-](/img/structure/B3055192.png)

![Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate](/img/structure/B3055208.png)